N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea
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Overview
Description
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea is a chemical compound that belongs to the class of urea derivatives It features a pyridine ring substituted with an aminomethyl group at the 6-position and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with formaldehyde and ethyl isocyanate under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in the overall molecular framework.
Uniqueness
N-[6-(Aminomethyl)-2-pyridinyl]-N’-ethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[6-(aminomethyl)pyridin-2-yl]-3-ethylurea |
InChI |
InChI=1S/C9H14N4O/c1-2-11-9(14)13-8-5-3-4-7(6-10)12-8/h3-5H,2,6,10H2,1H3,(H2,11,12,13,14) |
InChI Key |
NENNTQVTXJNUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=CC(=N1)CN |
Origin of Product |
United States |
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